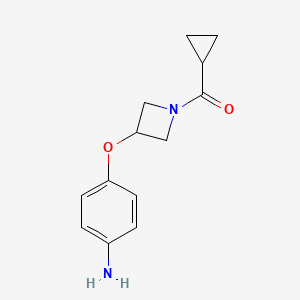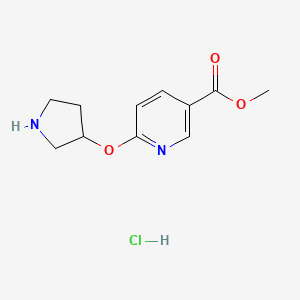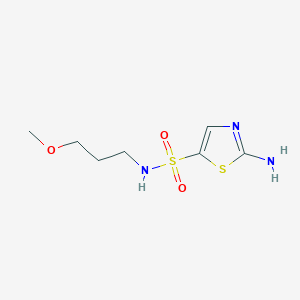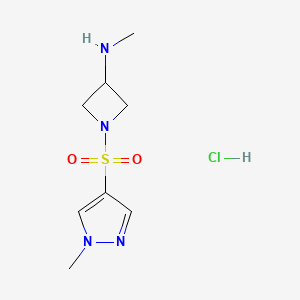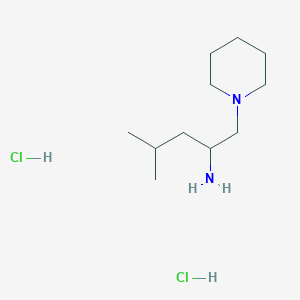![molecular formula C8H12N2O5 B1473254 2,6-二氮杂螺[3.4]辛烷-7-酮草酸盐 CAS No. 1588440-97-4](/img/structure/B1473254.png)
2,6-二氮杂螺[3.4]辛烷-7-酮草酸盐
描述
2,6-Diazaspiro[3.4]octan-7-one oxalate is a useful research compound. Its molecular formula is C8H12N2O5 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diazaspiro[3.4]octan-7-one oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diazaspiro[3.4]octan-7-one oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sigma-1 受体拮抗剂
该化合物被鉴定为一种有效的 sigma-1 受体 (σ1R) 拮抗剂 . 研究表明,它能显著增强吗啡的镇痛作用,并逆转吗啡诱导的镇痛耐受性 . 这表明,σ1R 拮抗作用可能是开发新型镇痛剂的一种有希望的策略 .
疼痛管理
据报道,包括“2,6-二氮杂螺[3.4]辛烷-7-酮草酸盐”在内的 σ1R 拮抗剂能协同增强 μ 鸦片受体 (MOR) 激动剂的镇痛作用,而不会加剧不良反应 . 这使得它成为疼痛管理的潜在候选药物 .
抗结核药
该化合物被发现具有有效的抗结核活性 . 一项研究表明,该化合物的一种变体对结核分枝杆菌 H37Rv 的最小抑菌浓度为 0.016 μg/mL . 这表明它可能是开发抗结核药物的潜在先导化合物 .
多样性导向合成
该化合物已被用作多样性导向合成中的构建块 . 它允许探索分子外围的不同变体,包括各种唑类取代基 .
乙肝病毒衣壳蛋白抑制剂
据报道,该化合物是一种潜在的乙肝病毒衣壳蛋白抑制剂 . 这表明它可能用于治疗乙肝 .
menin-MLL1 互作抑制剂
该化合物已被鉴定为一种潜在的 menin-MLL1 互作抑制剂 . 这表明它可能用于治疗癌症 .
MAP 和 PI3K 信号通路调节剂
据报道,该化合物是一种潜在的 MAP 和 PI3K 信号通路调节剂 . 这表明它可能用于治疗与这些信号通路相关的疾病 .
选择性多巴胺 D3 受体拮抗剂
生化分析
Biochemical Properties
2,6-Diazaspiro[3.4]octan-7-one oxalate plays a significant role in biochemical reactions, particularly in its interaction with the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein involved in various cellular processes, including modulation of ion channels and receptors. 2,6-Diazaspiro[3.4]octan-7-one oxalate acts as an antagonist to this receptor, thereby inhibiting its activity. This interaction enhances the antinociceptive effect of mu opioid receptor (MOR) agonists, such as morphine, without amplifying adverse effects .
Cellular Effects
The effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its antagonistic action on the sigma-1 receptor leads to enhanced analgesic effects and the prevention of morphine tolerance. This modulation of cell signaling pathways can result in altered gene expression and changes in cellular metabolism, contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, 2,6-Diazaspiro[3.4]octan-7-one oxalate exerts its effects through binding interactions with the sigma-1 receptor. By acting as an antagonist, it inhibits the receptor’s activity, which in turn affects downstream signaling pathways. This inhibition can lead to enzyme inhibition or activation and changes in gene expression, ultimately resulting in enhanced analgesic effects and the prevention of opioid tolerance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 2,6-Diazaspiro[3.4]octan-7-one oxalate remains stable under controlled conditions, maintaining its efficacy in enhancing analgesic effects and preventing morphine tolerance over extended periods .
Dosage Effects in Animal Models
The effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate vary with different dosages in animal models. At lower doses, the compound effectively enhances the analgesic effects of morphine without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
2,6-Diazaspiro[3.4]octan-7-one oxalate is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the sigma-1 receptor plays a pivotal role in its metabolic effects, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing its therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,6-Diazaspiro[3.4]octan-7-one oxalate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its efficacy. The compound’s ability to reach target sites within the body is essential for its therapeutic effects .
Subcellular Localization
The subcellular localization of 2,6-Diazaspiro[3.4]octan-7-one oxalate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNGIQBMCOERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588440-97-4 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




